molecular formula C22H20O6S B8773837 Methyl 3-(benzyloxy)-5-[4-(methanesulfonyl)phenoxy]benzoate CAS No. 871656-49-4

Methyl 3-(benzyloxy)-5-[4-(methanesulfonyl)phenoxy]benzoate

Cat. No. B8773837
Key on ui cas rn: 871656-49-4
M. Wt: 412.5 g/mol
InChI Key: SWKWYHIDRFJNOI-UHFFFAOYSA-N
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Patent
US07745475B2

Procedure details

Methyl 3-(phenylmethyl)oxy-5-[4-(methylsulfonyl)phenoxy]benzoate (3.50 g, 8.50 mmol) was dissolved in THF (60 mL) followed by 10% palladium on carbon (500 mg). The reaction was then placed under a hydrogen atmosphere by an evacuation-backfill technique. The reaction was then stirred vigorously for 4 h followed by filtration and evaporation which afforded the title compound as an colourless oil (2.75 g, 100%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C1(C[O:8][C:9]2[CH:10]=[C:11]([CH:16]=[C:17]([O:19][C:20]3[CH:25]=[CH:24][C:23]([S:26]([CH3:29])(=[O:28])=[O:27])=[CH:22][CH:21]=3)[CH:18]=2)[C:12]([O:14][CH3:15])=[O:13])C=CC=CC=1>C1COCC1.[Pd]>[OH:8][C:9]1[CH:10]=[C:11]([CH:16]=[C:17]([O:19][C:20]2[CH:25]=[CH:24][C:23]([S:26]([CH3:29])(=[O:28])=[O:27])=[CH:22][CH:21]=2)[CH:18]=1)[C:12]([O:14][CH3:15])=[O:13]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)COC=1C=C(C(=O)OC)C=C(C1)OC1=CC=C(C=C1)S(=O)(=O)C
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was then stirred vigorously for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
followed by filtration and evaporation which

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC=1C=C(C(=O)OC)C=C(C1)OC1=CC=C(C=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.75 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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